Bienvenue dans la boutique en ligne BenchChem!

3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)

Chiral resolution Stereochemistry Enantiomeric purity

3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI), CAS 162301-35-1, is a chiral bicyclic diamine with the IUPAC name (1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine. It belongs to the 3-azabicyclo[4.2.0]octane class, characterized by a rigid [4.2.0] bicyclic scaffold incorporating a secondary amine in the six-membered ring and a primary amine substituent on the cyclobutane ring.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 162301-35-1
Cat. No. B064768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)
CAS162301-35-1
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CNCC2C1CC2N
InChIInChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1
InChIKeyBCVQNNYIBKSEDZ-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[4.2.0]octan-8-amine (1α,6α,8β)-(-)-(9CI) [CAS 162301-35-1] – Procurement-Relevant Chemical Identity and Class Profile


3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI), CAS 162301-35-1, is a chiral bicyclic diamine with the IUPAC name (1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine [1]. It belongs to the 3-azabicyclo[4.2.0]octane class, characterized by a rigid [4.2.0] bicyclic scaffold incorporating a secondary amine in the six-membered ring and a primary amine substituent on the cyclobutane ring. With a molecular formula of C₇H₁₄N₂ and a molecular weight of 126.20 g/mol, this compound possesses three defined stereocenters at positions 1, 6, and 8, making stereochemical integrity a critical determinant of its utility as a synthetic building block [1]. It is primarily employed as a chiral intermediate in medicinal chemistry, notably as a sterically hindered amine component in the synthesis of DPP-4 inhibitors and other bioactive azabicyclic derivatives [2].

Why Generic Substitution of 3-Azabicyclo[4.2.0]octan-8-amine (CAS 162301-35-1) Is Scientifically Unreliable


Generic substitution within the 3-azabicyclo[4.2.0]octan-8-amine family is fundamentally unreliable due to the critical importance of absolute stereochemistry and nitrogen protection status. The target compound (CAS 162301-35-1) is the (−)-enantiomer with specific (1R,6S,8R) configuration, bearing three defined stereocenters [1]. Its (+)-enantiomer (CAS 162301-36-2), the racemic or stereochemically unspecified analog (CAS 162205-94-9), and the Boc-protected derivative (tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate) all differ in ways that directly impact reactivity, diastereoselectivity outcomes, and downstream pharmacological profiles. As demonstrated in the stereocontrolled synthesis of DPP-4 inhibitors, the steric hindrance and absolute configuration of the amine component are essential for achieving correct product stereochemistry and biological potency [2]. Substituting any of these analogs without verification introduces uncontrolled variables in both synthetic and biological experiments.

3-Azabicyclo[4.2.0]octan-8-amine (CAS 162301-35-1): Head-to-Head Evidence for Scientific Selection


Absolute Stereochemistry: (−)-Enantiomer vs. (+)-Enantiomer vs. Racemic/Unspecified – Impact on Chiral Purity

The target compound (CAS 162301-35-1) is the (−)-enantiomer with defined (1R,6S,8R) absolute configuration, possessing three defined atom stereocenters and zero undefined stereocenters, confirming it is a single, fully resolved enantiomer [1]. In contrast, CAS 162301-36-2 is the (+)-enantiomer of identical constitution but opposite optical rotation, while CAS 162205-94-9 is the stereochemically unspecified or rel- form, which may be racemic or of undefined enantiomeric composition . Procurement of CAS 162205-94-9 for any stereosensitive application introduces unknown enantiomeric excess (ee), whereas the target compound's defined stereochemistry enables predictable outcomes in asymmetric synthesis.

Chiral resolution Stereochemistry Enantiomeric purity

Free Amine vs. Boc-Protected Derivative: Differential Reactivity in Amide Bond Formation for DPP-4 Inhibitor Synthesis

In the scalable synthesis of a chiral DPP-4 inhibitor, the target free amine (designated 'amine 2') undergoes CDMT-promoted amide bond formation with a carboxylic acid component, where its inherent steric hindrance is a critical synthetic challenge that must be overcome for successful coupling [1]. The Boc-protected derivative (tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate) cannot directly participate in this amide bond formation; it would require a deprotection step, adding synthetic complexity and potentially compromising overall yield. The free amine's immediate reactivity eliminates the need for deprotection, making it the directly usable building block in the published synthetic route.

DPP-4 inhibitor Amide coupling Protecting group strategy

Physicochemical Properties: Computed Lipophilicity and Hydrogen Bonding Profile vs. Ring-Contracted Analogs

The target compound has a computed XLogP3-AA value of −0.3, a topological polar surface area (TPSA) of 38.1 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. This profile reflects its compact, rigid, and relatively polar nature. In contrast, ring-contracted analogs such as 3-azabicyclo[3.2.0]heptan-6-amine derivatives (CAS 162301-33-9) possess a smaller [3.2.0] scaffold with one fewer methylene unit, which alters ring strain, conformational flexibility, and could shift lipophilicity and steric bulk. While direct experimental pKa or logP data for the target compound are not publicly available, the computed values provide a baseline for differentiating this [4.2.0] scaffold from smaller or larger bicyclic amines during library design.

Lipophilicity Hydrogen bonding Drug-likeness

Role as a Sterically Hindered Amine in DPP-4 Inhibitor Synthesis: Context-Specific Synthetic Utility

The target compound has been specifically utilized as a sterically hindered amine component ('amine 2') in the synthesis of a potent DPP-4 inhibitor, where its bicyclic rigidity and steric bulk at the amine position necessitate the use of CDMT as an activating agent for amide bond formation [1]. This synthetic application has been documented in a peer-reviewed publication, establishing the compound's practical utility in a named drug discovery program. By contrast, general-purpose bicyclic amines lacking this specific documented application carry procurement risk: there is no guarantee they have been validated in similar sterically demanding coupling reactions. The compound's demonstrated performance under CDMT/NMM coupling conditions provides a level of methodological precedent that undifferentiated analogs cannot claim.

Sterically hindered amine Amide coupling DPP-4 inhibitor

3-Azabicyclo[4.2.0]octan-8-amine (CAS 162301-35-1): Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Chiral Building Block for Diastereoselective Synthesis of DPP-4 Inhibitors

The target compound serves as the sterically hindered amine component in the multi-step synthesis of chiral DPP-4 inhibitors, as documented in the peer-reviewed literature [1]. Its (1R,6S,8R) absolute configuration is essential for establishing the correct stereochemistry of the final bioactive molecule. Procurement of this specific (−)-enantiomer ensures fidelity to the published synthetic route, which employs CDMT-promoted amide bond formation to couple the amine with a carboxylic acid partner. This application is directly supported by quantitative experimental protocols and should be prioritized when synthesizing DPP-4 inhibitor analogs or conducting SAR studies around this chemotype.

Stereochemically Defined Scaffold for CNS-Targeted Library Synthesis

Based on the compound's computed physicochemical profile (XLogP3-AA = −0.3, TPSA = 38.1 Ų, 2 HBD, 2 HBA, 0 rotatable bonds) [1], it falls within favorable CNS drug-like property space (low logP, moderate TPSA, low molecular weight). The rigid bicyclic framework with three defined stereocenters provides a conformationally constrained scaffold suitable for fragment-based drug discovery targeting CNS receptors. The compound's patent-class association with NK-3 receptor antagonist chemotypes suggests potential application in synthesizing novel CNS-active compound libraries, although direct target engagement data for the free amine remain unpublished [2].

Reference Standard for Chiral Purity Determination in Enantiomeric Excess Analysis

Given the existence of both (−)- and (+)-enantiomers (CAS 162301-35-1 and 162301-36-2 respectively) as well as a stereochemically unspecified form (CAS 162205-94-9), the target (−)-enantiomer can serve as an authentic reference standard for chiral HPLC method development and enantiomeric excess (ee) determination [1]. The three defined stereocenters and the distinct optical rotation (negative) provide a clear analytical handle for distinguishing this enantiomer from its (+)-counterpart or racemic mixtures in quality control workflows. This application is critical in pharmaceutical development where enantiomeric purity must be rigorously controlled.

Direct Use in Amide Coupling Reactions Without Deprotection: Streamlined Synthetic Workflows

Unlike the Boc-protected derivative, the target compound is the free amine ready for immediate use in amide bond formation, as evidenced by its role in CDMT-promoted coupling reactions [1]. This eliminates the need for a deprotection step, which translates to reduced synthesis time, lower reagent costs, and improved overall yield in multi-step sequences. For procurement decisions in high-throughput parallel synthesis or scale-up campaigns, this eliminates a significant bottleneck and reduces the cumulative synthetic burden.

Quote Request

Request a Quote for 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.